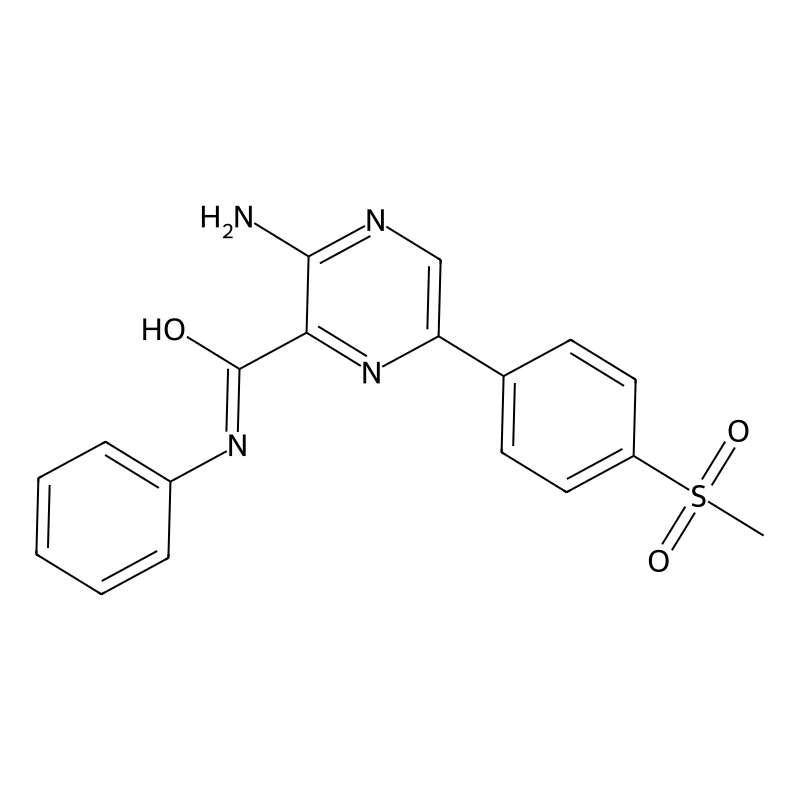

VE-821

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

VE-821 is a highly potent, ATP-competitive inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase, widely procured as a reference standard for in vitro DNA damage response (DDR) assays. With an ATR IC50 of 26 nM and a Ki of 13 nM, it effectively blocks ATR-mediated signaling pathways, notably the downstream phosphorylation of Chk1 at Ser345 . For laboratory procurement and assay development, VE-821 is valued for its >100-fold selectivity over related PIKK family members, making it an indispensable baseline material for target validation, radiosensitization studies, and high-throughput screening where precise in vitro pathway isolation is required.

Substituting VE-821 with its in vivo-optimized analog VE-822 (berzosertib) or clinical-stage alternatives like AZD6738 (ceralasertib) introduces unnecessary costs and variables in purely in vitro contexts. While VE-822 features modified functional groups to enhance aqueous solubility and pharmacokinetic stability for animal models, VE-821 remains the established, cost-effective benchmark for cellular assays due to its extensive validation history and direct target engagement profile [1]. Furthermore, attempting to use broader PIKK inhibitors or ATM-specific inhibitors (e.g., KU-55933) fails to replicate VE-821’s precise phenotypic effects, such as isolated Chk1 suppression without cross-inhibition of ATM-mediated Chk2 phosphorylation. This lack of interchangeability makes VE-821 strictly necessary for distinguishing replication stress from double-strand break responses in early-stage screening .

>100-Fold Selectivity for ATR Over Related PIKK Family Kinases

VE-821 demonstrates exceptional selectivity for ATR, a critical factor when procuring kinase inhibitors for mechanistic studies. In cell-free radiometric assays, VE-821 exhibits an ATR Ki of 13 nM, compared to a Ki of 16 μM for ATM and 2.2 μM for DNA-PK . This >1,200-fold selectivity over ATM and >160-fold selectivity over DNA-PK ensures that observed phenotypes are not confounded by off-target PIKK inhibition .

| Evidence Dimension | Kinase Inhibition (Ki) |

| Target Compound Data | VE-821 Ki = 13 nM (ATR) |

| Comparator Or Baseline | ATM Ki = 16 μM; DNA-PK Ki = 2.2 μM |

| Quantified Difference | >1,200-fold selectivity over ATM; >160-fold over DNA-PK |

| Conditions | Cell-free radiometric-phosphate incorporation assay |

Ensures that observed DNA damage response phenotypes are strictly ATR-driven, preventing confounding results from ATM or DNA-PK cross-inhibition in mechanistic studies.

Isolated Suppression of Downstream Chk1 Phosphorylation

To uncouple the ATR/Chk1 pathway from the ATM/Chk2 pathway, VE-821 provides highly specific biomarker modulation. In pancreatic cancer cell lines (PSN-1, MiaPaCa-2) treated with gemcitabine or radiation, 1-10 μM VE-821 completely blocks Chk1 (Ser345) phosphorylation . Crucially, it does not inhibit the phosphorylation of Chk2 (Thr68) or ATM (Ser1981), unlike dual ATM/ATR inhibitors .

| Evidence Dimension | Downstream Phosphorylation Inhibition |

| Target Compound Data | Complete block of Chk1 (Ser345) phosphorylation at 1-10 μM |

| Comparator Or Baseline | 0% inhibition of Chk2 (Thr68) and ATM (Ser1981) phosphorylation |

| Quantified Difference | Absolute isolation of the ATR-Chk1 axis vs. the ATM-Chk2 axis |

| Conditions | PSN-1 and MiaPaCa-2 cells treated with gemcitabine or radiation |

Validates VE-821 as a precise tool for uncoupling replication stress (ATR/Chk1) from double-strand break repair (ATM/Chk2) in cellular assays.

Defined DMSO Solubility for High-Throughput Screening

For laboratory handling and high-throughput screening (HTS) preparation, VE-821 offers reliable processability when handled correctly. The compound achieves a solubility of >10 mM in anhydrous DMSO . However, moisture-contaminated DMSO significantly reduces solubility, requiring strictly anhydrous conditions and optional warming (37°C for 10 minutes) or ultrasonic bath treatment to maintain stable, high-concentration stock solutions without precipitation .

| Evidence Dimension | Stock Solution Solubility |

| Target Compound Data | >10 mM solubility in fresh, anhydrous DMSO |

| Comparator Or Baseline | Reduced solubility/precipitation in moisture-contaminated DMSO |

| Quantified Difference | Strict requirement for anhydrous solvent to maintain >10 mM stability |

| Conditions | In vitro stock preparation for cell culture assays |

Dictates procurement of anhydrous solvents alongside the compound to ensure reproducible dosing and avoid precipitation in high-throughput screening workflows.

Quantitative Radiosensitization in Hypoxic Conditions

VE-821 is highly effective as a baseline radiosensitizer in challenging in vitro models. In MDCK and PSN-1 cells, the addition of 500 nM to 1 μM VE-821 significantly enhances radiation-induced cytotoxicity, effectively abrogating radiation-induced G2/M arrest . Notably, this radiosensitizing effect is maintained even under severe anoxic conditions (≤0.02% O2), outperforming standard treatments that lose efficacy in hypoxic tumor microenvironments.

| Evidence Dimension | Cytotoxic Synergy (Cell Viability) |

| Target Compound Data | 500 nM - 1 μM VE-821 + Radiation (2-6 Gy) |

| Comparator Or Baseline | Radiation alone under normoxic vs. anoxic (≤0.02% O2) conditions |

| Quantified Difference | Abrogates G2/M arrest and maintains radiosensitization regardless of oxygenation status |

| Conditions | Pancreatic (PSN-1) and MDCK cells under normoxia (21% O2) and anoxia (≤0.02% O2) |

Confirms VE-821's utility as a reliable positive control for screening novel radiosensitizers in difficult-to-treat hypoxic tumor models.

In Vitro Target Validation for DDR Therapeutics

Due to its >1,200-fold selectivity for ATR over ATM, VE-821 is the premier reference compound for validating novel DNA Damage Response (DDR) inhibitors. Procuring VE-821 allows assay developers to establish a reliable baseline for ATR-specific phenotypic responses, ensuring that new drug candidates are accurately benchmarked against a pure ATR knockout-like profile .

Radiosensitization and Chemosensitization Assays

VE-821 is highly recommended for in vitro synergy screening with DNA-damaging agents. Its proven ability to abrogate G2/M arrest and enhance the cytotoxicity of gemcitabine and cisplatin—even under severe hypoxia (≤0.02% O2)—makes it an essential positive control for developing combination therapies in oncology research .

Mechanistic Uncoupling of PIKK Pathways

For laboratories mapping complex kinase signaling networks, VE-821's ability to completely block Chk1 (Ser345) phosphorylation without affecting Chk2 (Thr68) or ATM (Ser1981) provides a precise chemical tool to isolate replication stress responses from double-strand break repair mechanisms .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Prevo R, Fokas E, Reaper PM, Charlton PA, Pollard JR, McKenna WG, Muschel RJ, Brunner TB. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. Cancer Biol Ther. 2012 Sep;13(11):1072-81. doi: 10.4161/cbt.21093. Epub 2012 Jul 24. PubMed PMID: 22825331; PubMed Central PMCID: PMC3461814.

3: Pires IM, Olcina MM, Anbalagan S, Pollard JR, Reaper PM, Charlton PA, McKenna WG, Hammond EM. Targeting radiation-resistant hypoxic tumour cells through ATR inhibition. Br J Cancer. 2012 Jul 10;107(2):291-9. doi: 10.1038/bjc.2012.265. Epub 2012 Jun 19. PubMed PMID: 22713662; PubMed Central PMCID: PMC3394988.

4: Reaper PM, Griffiths MR, Long JM, Charrier JD, Maccormick S, Charlton PA, Golec JM, Pollard JR. Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR. Nat Chem Biol. 2011 Apr 13;7(7):428-30. doi: 10.1038/nchembio.573. PubMed PMID: 21490603.

Explore Compound Types